2-ethenylpyrrolidine, trifluoroacetic acid
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Overview
Description
2-ethenylpyrrolidine, trifluoroacetic acid is a compound that combines the properties of 2-ethenylpyrrolidine and trifluoroacetic acid. This compound is of interest due to its unique chemical structure and potential applications in various fields such as organic synthesis, pharmaceuticals, and materials science. The presence of the trifluoroacetic acid moiety imparts distinct chemical reactivity and stability, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethenylpyrrolidine, trifluoroacetic acid typically involves the reaction of 2-ethenylpyrrolidine with trifluoroacetic acid. One common method is to dissolve 2-ethenylpyrrolidine in an appropriate solvent, such as dichloromethane, and then add trifluoroacetic acid dropwise under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete reaction. The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-ethenylpyrrolidine, trifluoroacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Nucleophiles such as sodium methoxide in methanol at room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile employed.
Scientific Research Applications
2-ethenylpyrrolidine, trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-ethenylpyrrolidine, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The trifluoroacetic acid moiety can enhance the compound’s acidity and reactivity, facilitating its participation in various chemical reactions. The 2-ethenylpyrrolidine component can interact with biological molecules, potentially affecting enzyme activity and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-ethenylpyrrolidine: Lacks the trifluoroacetic acid moiety, resulting in different chemical reactivity and applications.
Trifluoroacetic acid: A strong acid commonly used in organic synthesis, but without the 2-ethenylpyrrolidine component.
2-vinylpyrrolidine: Similar to 2-ethenylpyrrolidine but with different substituents, leading to variations in chemical behavior.
Uniqueness
2-ethenylpyrrolidine, trifluoroacetic acid is unique due to the combination of the ethenylpyrrolidine and trifluoroacetic acid moieties. This dual functionality imparts distinct chemical properties, making it a versatile compound for various applications in research and industry. The presence of trifluoroacetic acid enhances its reactivity and stability, while the ethenylpyrrolidine component provides a framework for further chemical modifications.
Properties
CAS No. |
1262682-47-2 |
---|---|
Molecular Formula |
C8H12F3NO2 |
Molecular Weight |
211.2 |
Purity |
95 |
Origin of Product |
United States |
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